3,4-Di-O-caffeoylquinic acid is a polyphenolic compound belonging to the class of organic compounds known as quinic acids and derivatives. It is characterized by the presence of two caffeoyl groups attached to the quinic acid structure. This compound is primarily found in various food sources, particularly in coffee beans from the Coffea genus, including Coffea canephora (robusta) and Coffea arabica (arabica). It has also been detected in lower concentrations in potatoes (Solanum tuberosum) and other plants such as Asian pears (Pyrus pyrifolia) and globe artichokes (Cynara scolymus) .
This compound is classified under quinic acids due to its structural features, which include a cyclohexane ring with multiple hydroxyl groups and a carboxylic acid group. The specific classification of 3,4-Di-O-caffeoylquinic acid reflects its unique chemical structure and functional properties within the broader category of phenolic compounds.
The synthesis of 3,4-Di-O-caffeoylquinic acid can be achieved through several methods, primarily focusing on enzymatic extraction from plant materials or chemical synthesis.
The enzymatic method allows for selective production of specific isomers, reducing the need for extensive purification processes that are common in traditional chemical synthesis methods. The reaction conditions usually involve temperatures ranging from 30 to 60 degrees Celsius and can be optimized for yield and purity .
3,4-Di-O-caffeoylquinic acid can participate in various chemical reactions typical of polyphenolic compounds:
These reactions can be utilized in synthetic organic chemistry for the modification or derivatization of polyphenolic compounds to enhance their bioactivity or solubility.
The biological activity of 3,4-Di-O-caffeoylquinic acid is attributed to its antioxidant properties, which are primarily due to its ability to scavenge free radicals and chelate metal ions. This mechanism helps protect cells from oxidative stress and may contribute to various health benefits associated with coffee consumption.
Research indicates that this compound exhibits significant antioxidant activity, which may play a role in reducing inflammation and preventing chronic diseases .
3,4-Di-O-caffeoylquinic acid has garnered attention for its potential health benefits:
3,4-Di-O-caffeoylquinic acid (3,4-di-O-Caffeoylquinic acid) inhibits angiotensin-II (Ang-II)-driven pathological processes in vascular smooth muscle cells (VSMCs). In cultured rat VSMCs, 3,4-di-O-Caffeoylquinic acid (1–20 μM) concentration-dependently suppresses Ang-II-induced bromodeoxyuridine incorporation (a proliferation marker) and cell migration without cytotoxicity. Mechanistically, Ang-II activates phosphorylation of Akt and mitogen-activated protein kinases (MAPKs: p38, ERK1/2, JNK). Pre-treatment with 3,4-di-O-Caffeoylquinic acid selectively inhibits Ang-II-induced phosphorylation of Akt and JNK but not p38 or ERK1/2. This specificity parallels the effects of pharmacological inhibitors of phosphatidylinositol 3-kinase (wortmannin) and JNK (SP600125), which significantly attenuate VSMC proliferation and migration. Thus, 3,4-di-O-Caffeoylquinic acid disrupts atherosclerosis-associated VSMC activation primarily through the PI3K/Akt and JNK pathways [1].
Table 1: Molecular Targets of 3,4-di-O-Caffeoylquinic Acid in Cardiovascular Protection
| Pathway | Target Molecule | Effect of 3,4-di-O-Caffeoylquinic Acid | Functional Outcome |
|---|---|---|---|
| PI3K/Akt | Akt phosphorylation | Inhibition | Reduced VSMC proliferation |
| MAPK | JNK phosphorylation | Inhibition | Attenuated VSMC migration |
| MAPK | p38 phosphorylation | No effect | Not applicable |
| MAPK | ERK1/2 phosphorylation | No effect | Not applicable |
3,4-di-O-Caffeoylquinic acid preserves vascular endothelial function by counteracting oxidative damage. It minimizes loss of viability in human umbilical vein endothelial cells (HUVECs) exposed to reactive oxygen species and restores endothelium-dependent vasodilation in rat aorta impaired by oxidative stress. This cytoprotection stems from direct antioxidant actions, including reactive oxygen species scavenging and iron chelation. By mitigating endothelial reactive oxygen species accumulation, 3,4-di-O-Caffeoylquinic acid prevents downstream inflammatory cascades and apoptosis, thereby maintaining vascular homeostasis. Combined with its inhibitory effects on VSMC dysfunction, this dual action—endothelial protection plus anti-migratory/proliferative activity—positions 3,4-di-O-Caffeoylquinic acid as a multi-targeted anti-atherosclerotic agent [1] [9].
3,4-di-O-Caffeoylquinic acid exhibits potent activity against enterovirus A71 (EV-A71), a pathogen implicated in severe hand-foot-mouth disease. Structural analyses reveal that 3,4-di-O-Caffeoylquinic acid binds to the viral capsid's hydrophobic pocket at the 5-fold axis—a critical region for viral uncoating and receptor attachment. This binding induces conformational changes in the viral particle, preventing its interaction with host cellular receptors (e.g., SCARB2) and subsequent viral entry. The compound's efficacy is linked to its adjacent caffeoyl groups, which enhance hydrophobic interactions with the pocket, unlike non-adjacent isomers [4] [7].
Beyond enteroviruses, 3,4-di-O-Caffeoylquinic acid demonstrates broad-spectrum antiviral effects against respiratory pathogens. It inhibits respiratory syncytial virus (RSV) replication by upregulating tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in infected cells. TRAIL triggers apoptosis in virus-compromised cells, limiting viral spread. Additionally, 3,4-di-O-Caffeoylquinic acid interferes with influenza virus neuraminidase activity, reducing viral release from host cells. Its efficacy against diverse enveloped viruses highlights its potential as a multi-target antiviral agent, particularly for respiratory infections [3] [5].
3,4-di-O-Caffeoylquinic acid mitigates oxidative stress-induced neuronal damage through multiple mechanisms. In retinal cells exposed to hydrogen peroxide, it reduces reactive oxygen species generation and prevents mitochondrial membrane potential collapse. In SH-SY5Y neuronal cells, it protects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity by modulating NMDA receptor subunits: downregulating pro-death GluN2B-containing receptors while upregulating neuroprotective GluN2A-containing receptors. This rebalancing attenuates pathological calcium influx, preventing caspase-3 activation and apoptosis. Further, 3,4-di-O-Caffeoylquinic acid enhances phosphoglycerate kinase-1 expression, improving energy metabolism in stressed neurons [3] [6].
In bone marrow-derived mesenchymal stem cells (bmMSCs) subjected to hydroxyl radical (·OH) insult, 3,4-di-O-Caffeoylquinic acid significantly enhances cell viability in a dose-dependent manner. Its cytoprotection involves direct antioxidant mechanisms:
Table 2: Antioxidant Capacity of 3,4-di-O-Caffeoylquinic Acid in Chemical Models
| Antioxidant Mechanism | Experimental Model | Key Finding |
|---|---|---|
| Electron Transfer | PTIO· scavenging (pH 4.5) | Low IC₅₀ values; efficient electron donation |
| Fe²⁺ Chelation | UV-Vis spectroscopy | Strong complexation; distinct absorption peak ~750 nm |
| Hydrogen Atom Transfer | PTIO· scavenging (pH 7.4) | Effective H⁺ transfer at physiological conditions |
| Radical Adduct Formation | UPLC-ESI-MS/MS with PTIO· | No adducts detected (steric hindrance) |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2